ORM-10921 (free base)
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for ORM-12741 are not extensively detailed in publicly available sources. it is known that ORM-12741 is rapidly absorbed after oral dosing, with peak concentration observed in less than one hour . Industrial production methods are also not explicitly documented, but the compound’s development involved standard pharmaceutical synthesis and purification techniques.
Chemical Reactions Analysis
ORM-12741 is a selective antagonist of alpha-2C adrenoceptors and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under physiological conditions . The compound’s stability and selectivity are crucial for its efficacy in targeting alpha-2C adrenoceptors without significant off-target effects.
Scientific Research Applications
ORM-12741 has been primarily studied for its potential in treating Alzheimer’s disease. It has shown benefits in some cognitive and behavioral measures in phase 2 trials . The compound has also been investigated for its effects on episodic memory in Alzheimer’s patients . Additionally, ORM-12741 has been studied for its potential in treating systemic sclerosis and cold-induced vasospasm . The compound’s ability to penetrate the blood-brain barrier and selectively target alpha-2C adrenoceptors makes it a valuable tool for studying the role of these receptors in various brain disorders .
Mechanism of Action
ORM-12741 exerts its effects by selectively antagonizing alpha-2C adrenoceptors . These receptors are involved in modulating dopamine and serotonin neurotransmission in the brain . By blocking these receptors, ORM-12741 can potentially improve cognitive functions and reduce neuropsychiatric symptoms in Alzheimer’s patients . The compound’s high affinity and selectivity for alpha-2C adrenoceptors make it an effective tool for studying the role of these receptors in brain function .
Comparison with Similar Compounds
ORM-12741 is unique in its high selectivity for alpha-2C adrenoceptors compared to other similar compounds. Some similar compounds include alpha-2A and alpha-2B adrenoceptor antagonists, which have different selectivity profiles and may not be as effective in targeting alpha-2C adrenoceptors . ORM-12741’s ability to penetrate the blood-brain barrier and selectively target alpha-2C adrenoceptors sets it apart from other compounds in its class .
References
Properties
CAS No. |
610782-82-6 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine |
InChI |
InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
OCUKPFWNSAAHRP-QZTJIDSGSA-N |
SMILES |
CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |
Isomeric SMILES |
C[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4O3)COC |
Canonical SMILES |
CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ORM-10921; ORM 10921; ORM10921 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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